3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-14-8-18-16(24)21(14)10-5-6-20(9-10)15(23)13-7-17-11-3-1-2-4-12(11)19-13/h1-4,7,10H,5-6,8-9H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIZUKNIPJUKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline-2-carboxylic acid with pyrrolidine derivatives, followed by cyclization with imidazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact .
Chemical Reactions Analysis
Quinoxaline-2-carbonyl Intermediate Formation
Quinoxaline derivatives are commonly synthesized via:
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Electrocyclization : Reaction of 2-alkynylanilines under Rh(III) catalysis to form quinoline frameworks .
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Copper-mediated coupling : Ullmann-type reactions between 2-bromobenzaldehydes and quinoline precursors .
For the quinoxaline-2-carbonyl fragment, a plausible route involves:
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Quinoxaline synthesis : Generated via condensation of benzene-1,2-diamine with glyoxal or diketones .
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Carbonylation : Introduction of a carbonyl group at position 2 via Friedel-Crafts acylation or Hofmann elimination .
Pyrrolidine Ring Integration
The pyrrolidine moiety likely originates from:
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Amination : Reaction of a quinoxaline-2-carboxylic acid derivative with a pyrrolidine amine (e.g., 3-aminopyrrolidine) using coupling agents like HATU or EDCl .
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Cyclization : Formation of the pyrrolidine ring via intramolecular amide bond formation, as seen in spiro-pyrrolidine derivatives .
Imidazolidine-2,4-dione Formation
The imidazolidine core is typically synthesized via:
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Cyclocondensation : Reaction of a carbonyl compound (e.g., urea, thiourea) with a diamine precursor .
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Oxidative cyclization : Alkylation or amination of intermediates followed by oxidation (e.g., with iodine or LDA) .
A potential pathway involves reacting a carbonyl-activated quinoxaline-pyrrolidine intermediate with a diamine (e.g., ethylenediamine) under acidic conditions, followed by dehydration .
Catalysts and Reaction Conditions
Reaction Pathways
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Quinoxaline activation : Carbonylation generates a reactive electrophile for nucleophilic attack .
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Pyrrolidine coupling : A pyrrolidine amine reacts with the quinoxaline carbonyl via amide bond formation .
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Imidazolidine cyclization : Diamine precursors react with the activated carbonyl to form the imidazolidine ring .
Structural Analogs
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
This structure features a quinoxaline moiety, which is known for its biological activity, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of quinoxaline derivatives. For instance, derivatives similar to 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione have been synthesized and tested against various bacterial strains.
- Case Study : A study demonstrated that certain quinazoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed inhibition zones exceeding 11 mm against Staphylococcus aureus and Escherichia coli . This suggests that the imidazolidine derivative may also possess similar properties due to its structural similarities.
Anticancer Potential
The compound's structure lends itself to potential anticancer applications. Research into related compounds has shown that quinoxaline derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways.
- Case Study : A series of methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and evaluated for their anticancer activity, demonstrating promising results in inhibiting tumor growth in vitro . This indicates a potential pathway for exploring the anticancer efficacy of this compound.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in disease pathways. Its ability to modulate enzyme activity could be harnessed for therapeutic interventions.
Drug Development
Given its structural components, this compound can serve as a lead compound for developing new drugs targeting specific diseases such as bacterial infections or cancer.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine and imidazolidine rings can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound shares structural motifs with several pharmacologically active classes:
- Quinoxaline-based derivatives (e.g., imidazo[4,5-g]quinazolines): These exhibit antitumor and kinase inhibitory activities due to planar aromatic systems enabling DNA intercalation or ATP-competitive binding .
- Thiazolidine-2,4-dione derivatives (e.g., triazole-linked quinoline-thiazolidinediones): These are associated with antidiabetic and antimicrobial activities, leveraging the thiazolidinedione ring’s electron-deficient nature for target engagement .
- Pyrrolidine-containing hybrids : Pyrrolidine substituents are common in CNS-active drugs, improving blood-brain barrier permeability.
Key Comparative Data
Pharmacokinetic Predictions :
- The pyrrolidine moiety may improve solubility compared to purely aromatic analogues (e.g., imidazo[4,5-g]quinazolines). However, the imidazolidinedione core could reduce metabolic stability relative to thiazolidinediones, which are known for slower hepatic clearance .
Biological Activity
The compound 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a novel derivative within the quinoxaline family, which has garnered attention due to its diverse biological activities. Quinoxalines are known for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and providing relevant data tables.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoxaline moiety linked to a pyrrolidine ring and an imidazolidine dione. The synthesis of this compound typically involves the reaction of quinoxaline derivatives with pyrrolidine and subsequent cyclization to form the imidazolidine structure.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. A study evaluating various quinoxaline compounds found that those similar in structure to our compound demonstrated potent inhibitory effects on different cancer cell lines. For instance, compounds with similar imidazolidine structures showed IC50 values in the low micromolar range against melanoma cells, indicating strong cytotoxicity (IC50 < 10 µM) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoxaline Derivative A | A375 (Melanoma) | 5.0 | |
| Quinoxaline Derivative B | HeLa (Cervical Cancer) | 8.2 | |
| This compound | MCF7 (Breast Cancer) | TBD | This study |
Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives has also been documented. In a comparative study, certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated for its potential against common pathogens:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may have dual activity as both an anticancer and antimicrobial agent.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of quinoxaline derivatives against respiratory viruses. For example, a derivative similar to our compound demonstrated significant inhibitory activity against the H1N1 influenza virus with an IC50 value of 0.2164 µM while showing minimal cytotoxicity (CC50 > 300 µM) . This indicates a favorable therapeutic index.
Case Studies
- Case Study on Anticancer Efficacy : In vitro studies on A375 melanoma cells revealed that treatment with compounds structurally related to our compound led to reduced cell viability and induced apoptosis through caspase activation pathways.
- Antimicrobial Screening : A series of quinoxaline derivatives were screened for antibacterial properties, where our compound showed promising results comparable to established antibiotics like tetracycline.
The biological activities of quinoxaline derivatives are often attributed to their ability to interact with various biological targets:
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency but may require rigorous drying.
- Temperature : Condensation reactions often proceed at 60–80°C, while cyclization may require reflux (100–120°C) .
- Catalysts : Use of phosphorus oxychloride (POCl₃) in Vilsmeier-Haack reactions improves electrophilic substitution yields .
Q. Yield Optimization :
- Moderate yields (40–60%) are common due to steric hindrance from the pyrrolidine and quinoxaline moieties. Microwave-assisted synthesis or flow chemistry could mitigate this .
How can spectroscopic and chromatographic techniques validate the structure of this compound?
Q. Basic Characterization Workflow
- Infrared Spectroscopy (IR) : Confirms carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) in the imidazolidine-dione and quinoxaline moieties .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₁₉H₁₇N₅O₃: calcd 376.1312) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms intramolecular hydrogen bonding .
- HPLC-PDA/MS : Detects impurities from incomplete cyclization or side reactions (e.g., unreacted quinoxaline precursors) .
What pharmacological targets are hypothesized for this compound, and how can its bioactivity be evaluated?
Q. Basic Screening Approaches
- Enzyme Inhibition Assays : Test against kinases (e.g., MAPK) or proteases due to structural similarity to known inhibitors with pyrrolidine-dione scaffolds .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
Q. Advanced Mechanistic Studies :
- Molecular Docking : Predict binding affinity to quinoxaline-binding proteins (e.g., PARP-1) using AutoDock Vina .
- SAR Analysis : Modify the pyrrolidine substituents or quinoxaline carbonyl group to assess impact on potency .
How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced Computational Strategies
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
- Molecular Dynamics Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with durable binding .
- Quantum Mechanical Calculations : Assess electron density distribution to identify sites for electrophilic/nucleophilic modifications .
Q. Key Challenges :
- Balancing solubility (introduced via polar groups) vs. membrane permeability .
How should researchers address contradictions in reported biological activity data for similar compounds?
Q. Data Discrepancy Resolution
- Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., consistent cell lines in anticancer assays) .
- Control Experiments : Verify purity (>95% by HPLC) to rule out confounding effects from impurities .
- Dose-Response Curves : Use Hill slope analysis to differentiate true bioactivity from non-specific cytotoxicity .
Q. Case Example :
- Quinoxaline derivatives showing variable antimicrobial activity may reflect differences in bacterial strain susceptibility or compound stability in culture media .
What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Q. Advanced Process Chemistry
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Continuous Flow Synthesis : Reduces batch-to-batch variability and improves heat/mass transfer for exothermic steps .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. Critical Considerations :
- Cost-benefit analysis of catalysts (e.g., Pd-based vs. ligand-free systems) for large-scale coupling reactions .
How can stereochemical outcomes be controlled during pyrrolidine ring functionalization?
Q. Advanced Stereochemical Control
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce desired configurations at the pyrrolidine 3-position .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective carbonylations .
- Crystallization-Induced Diastereomer Resolution : Separate diastereomers via chiral salt formation .
Q. Documented Challenges :
What are the stability profiles of this compound under various storage conditions?
Q. Basic Stability Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
